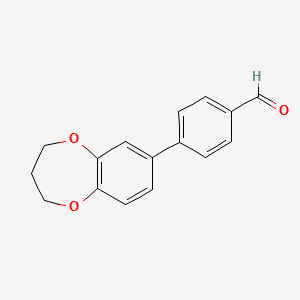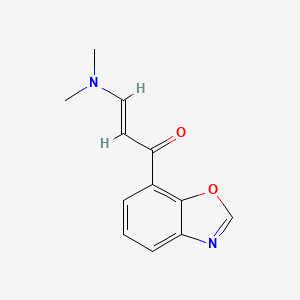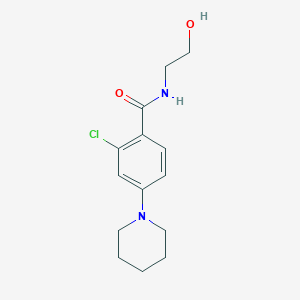
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine, also known as 3-CPMPA, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in water and has a melting point of 77-79°C. 3-CPMPA has been used in a variety of experiments and studies due to its unique properties, including its low toxicity, good solubility in aqueous solutions, and its ability to interact with various proteins and enzymes. In
Applications De Recherche Scientifique
Fluorescence Properties
The compound is used in the synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles, which have excellent fluorescence properties . These compounds can change color from orange-red to cyan in different solvents when an electron withdrawing group is attached to acetophenone . This makes them useful in various applications that require fluorescence.
Metal Ion Detection
The compound can be used as a metal ion fluorescent probe, showing excellent selectivity for Ag+ detection . This makes it valuable in fields like analytical chemistry, where detecting the presence of specific metal ions is crucial.
Crystal Structure Analysis
The compound forms part of the crystal structure of 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole . This can be useful in the field of crystallography and materials science, where understanding the structure of materials at the atomic level is important.
Synthesis of Thiazolidin-4-one Derivatives
The compound is used in the synthesis of new thiazolidin-4-one derivatives . These derivatives have a wide spectrum of biological activities, including antidiabetic, anticancer, antibacterial, antifungal, anti-inflammatory, etc .
Anti-Toxoplasma gondii Activity
Thiazolidin-4-one derivatives synthesized from the compound have shown potential as anti-Toxoplasma gondii agents . Toxoplasmosis is a common parasitic infectious disease, and these compounds could be used to combat this common parasite in the future .
Synthesis of Isoxazol Derivatives
The compound can be used in the synthesis of isoxazol derivatives . These derivatives can have various applications in the field of organic chemistry and medicinal chemistry.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRKMAJPPYXCPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)
![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)
![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)
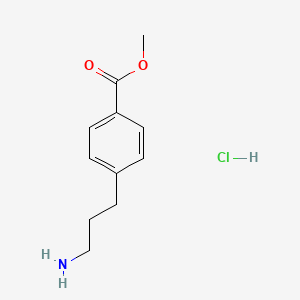
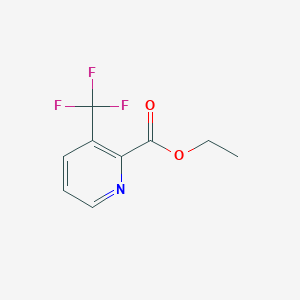

![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)


